
Cyclopentane, 1-bromo-2-methoxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-bromo-2-methoxy-, trans- is an organic compound with the molecular formula C6H11BrO It is a derivative of cyclopentane, where a bromine atom and a methoxy group are attached to the first and second carbon atoms, respectively, in a trans configuration
Mechanism of Action
Target of Action
The primary targets of “Cyclopentane, 1-bromo-2-methoxy-, trans-” are likely to be biological macromolecules like proteins or nucleic acids. The bromine atom could potentially form a covalent bond with these targets, altering their function .
Mode of Action
“Cyclopentane, 1-bromo-2-methoxy-, trans-” may interact with its targets through covalent bonding, given the presence of a bromine atom. This interaction could lead to changes in the target’s structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-bromo-2-methoxy-, trans- typically involves the bromination of cyclopentane followed by the introduction of a methoxy group. One common method is the bromination of cyclopentane using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclopentane. This intermediate can then undergo a nucleophilic substitution reaction with methanol (CH3OH) in the presence of a base like sodium methoxide (NaOCH3) to yield the desired trans product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity Cyclopentane, 1-bromo-2-methoxy-, trans-.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-bromo-2-methoxy-, trans- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly in the presence of strong bases.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN), or sodium hydroxide (NaOH) in polar solvents like methanol or water.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of cyclopentane derivatives with different substituents replacing the bromine atom.
Elimination: Formation of cyclopentene or other alkenes.
Oxidation: Formation of cyclopentanone, cyclopentane carboxylic acid, or other oxidized products.
Scientific Research Applications
Cyclopentane, 1-bromo-2-methoxy-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclopentane, 1-bromo-2-methoxy-, trans- can be compared with other similar compounds such as:
Cyclopentane, 1-bromo-2-chloro-, trans-: Similar structure but with a chlorine atom instead of a methoxy group.
Cyclopentane, 1-bromo-2-hydroxy-, trans-: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclopentane, 1-bromo-2-methyl-, trans-: Similar structure but with a methyl group instead of a methoxy group.
Properties
IUPAC Name |
(1R,2R)-1-bromo-2-methoxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBGZVCNAAUYAD-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

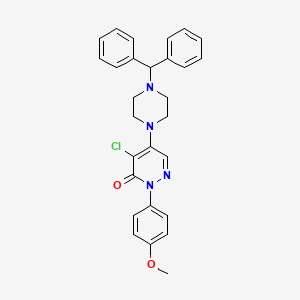
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)
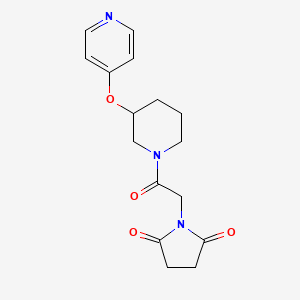

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)
![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/new.no-structure.jpg)
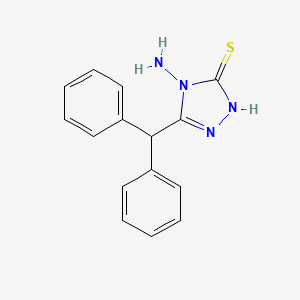
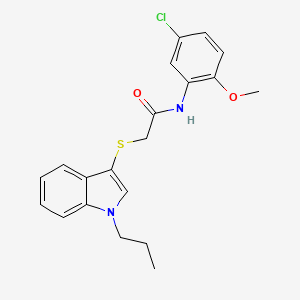
![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)
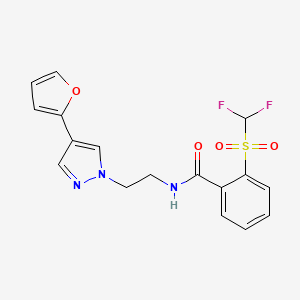
![1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2681223.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)
